NED-3238
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NED-3238 involves the preparation of N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure consistency and quality. The process involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, with careful monitoring of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
NED-3238 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the boronopropyl group or other functional groups in the molecule.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
NED-3238 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study arginase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating arginase activity in biological systems, which can impact cellular functions and metabolic processes.
Medicine: Explored for potential therapeutic applications in diseases where arginase activity is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting arginase enzymes .
Mechanism of Action
NED-3238 exerts its effects by inhibiting the activity of arginase I and II. The compound binds to the active site of the enzymes, preventing the conversion of arginine to ornithine and urea. This inhibition disrupts the urea cycle and affects various metabolic pathways . The molecular targets include the active sites of arginase I and II, and the pathways involved are those related to arginine metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-boronohexanoic acid (ABH)
- N-hydroxy-nor-L-arginine (nor-NOHA)
Uniqueness of NED-3238
This compound stands out due to its exceptionally high potency compared to other arginase inhibitors. Its IC50 values are significantly lower, indicating a stronger inhibitory effect. Additionally, the structural modifications in this compound provide enhanced selectivity and binding affinity for arginase I and II .
Properties
Molecular Formula |
C17H30BCl2N3O4 |
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Molecular Weight |
422.154 |
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H28BN3O4/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23)/t14-,15-,17-/m0/s1 |
InChI Key |
YLRFCKXLPZIAMP-DQZPFBHVSA-N |
SMILES |
B(CCCC1CN(CC1(C(=O)O)N)CC(CC2=CC=CC=C2)N)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NED-3238; NED 3238; NED3238 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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